molecular formula C10H11ClO B1279085 1-Chloro-4-phenyl-2-butanone CAS No. 20845-80-1

1-Chloro-4-phenyl-2-butanone

Cat. No.: B1279085
CAS No.: 20845-80-1
M. Wt: 182.64 g/mol
InChI Key: AUXNFZYATAMYJU-UHFFFAOYSA-N
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Description

1-Chloro-4-phenyl-2-butanone is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoreaction Study

1-Chloro-4-phenyl-2-butanone's photoreaction under different conditions (neutral and acidic) has been explored. The study revealed varied products depending on the reaction conditions. Key findings include the formation of different ketones and the proposition of a mechanism involving electron transfer, proton transfer, and hydrogen abstraction (Tada, Maeda, & Saiki, 1978).

Friedel-Crafts Reaction Study

Another significant application is observed in the Friedel-Crafts alkylation of benzene with related compounds, where this compound plays a role in the reaction mechanism. This process leads to the formation of various chloro alcohols and helps understand the stereochemical course of these reactions (Segi et al., 1982).

Synthesis of Labeled Compounds

In the field of radiochemistry, this compound is involved in the synthesis of carbon-14 labeled compounds. This process is crucial for tracing and studying various biochemical processes (Dischino, Banville, & Rémillard, 2003).

Antidepressant Drug Synthesis

This compound is also a key intermediate in the synthesis of antidepressant drugs. The study of Saccharomyces cerevisiae reductase for asymmetric synthesis of chloro alcohols, which are vital in antidepressant drug production, highlights its importance (Choi et al., 2010).

Acetylcholinesterase Inhibition

This compound demonstrates potential as an acetylcholinesterase inhibitor. This finding is significant in the study of neurodegenerative diseases like Alzheimer's (Dafforn et al., 1982).

Chemical Reaction Mechanism Study

The compound is used in the study of chemical reaction mechanisms, like the reaction of chlorine atoms with butanone, which is important for understanding atmospheric chemistry (Kaiser, Wallington, & Hurley, 2009).

Properties

IUPAC Name

1-chloro-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXNFZYATAMYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448369
Record name 1-chloro-4-phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-80-1
Record name 1-chloro-4-phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

FIG. 19 presents the method used to synthesize 2-amino-6-phenethyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one 9. Phenylpropanoyl chloride7 was reacted with CH2N2 in the presence of gaseous hydrogen chloride and ether to produce 1-chloro-4-phenyl-2-butanone 8. 1-chloro-4-phenyl-2-butanone 8 was reacted with 2,6-diamino-3H-pyrimidin-4-one 1 to produce 2-amino-6-phenethyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one 9 at a 39% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges associated with achieving high diastereoselectivity in the reduction of 1-chloro-4-phenyl-2-butanone derivatives?

A: Traditional reduction methods like the Meerwein-Ponndorf-Verley (MPV) reaction often favor the undesired (S,S) diastereomer. [] This preference poses a significant challenge in obtaining the desired (R,S) product with high selectivity.

Q2: What strategies have been explored to improve the diastereoselective reduction of these compounds towards the desired (R,S) diastereomer?

A2: Researchers have investigated several approaches to enhance the selectivity:

  • Catalyst Modification in MPV Reduction: Replacing the standard aluminum isopropoxide catalyst with aluminum tert-butoxide led to a significant increase in reaction rate, though the diastereoselectivity still favored the undesired (S,S) product. [, ]
  • Asymmetric Transfer Hydrogenation: Utilizing chiral rhodium catalysts like CpRhCl[(R,R)-Tsdpen] in asymmetric transfer hydrogenation reactions successfully yielded the desired (R,S) diastereomer with high diastereomeric excess (up to 93% de). [, ]
  • Chiral Oxazaborolidine Catalysts: These catalysts have shown great promise, achieving an unprecedented diastereomeric ratio of 9.5:1 in favor of the (R,S) product. []
  • N-Protecting Group Influence: Switching the N-protecting group from boc to phthalimide reversed the diastereoselectivity of the MPV reduction, favoring the desired (R,S) product. []

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